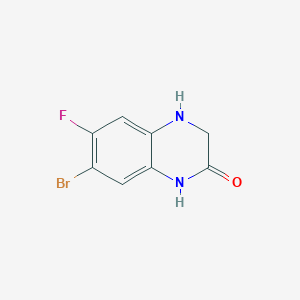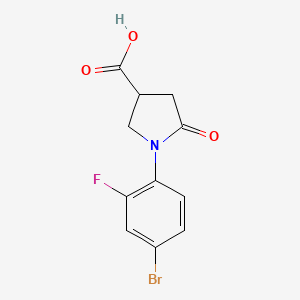
1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer and Antimicrobial Applications
A study highlighted the synthesis of novel 5-oxopyrrolidine derivatives, including compounds structurally related to 1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating potent anticancer and antimicrobial activities. These derivatives showed promising activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, indicating their potential as scaffolds for developing new treatments targeting cancer and multidrug-resistant Gram-positive pathogens (Kairytė et al., 2022).
Synthesis of Biologically Active Intermediates
Another study focused on the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for creating various biologically active compounds. This process involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's versatility in synthesizing targeted molecules for biological applications (Wang et al., 2016).
Construction of Glucose Sensing Materials
Amino-3-fluorophenyl boronic acid, derived from 4-bromo-2-fluoroaniline (a compound similar in structure to the one ), has been utilized in constructing glucose-sensing materials that operate at physiological pH. This application is particularly relevant for medical diagnostics and monitoring, highlighting the compound's utility in developing sensor technologies (Das et al., 2003).
Antioxidant and Anticholinergic Activities
Research on 5-oxopyrrolidine-3-carboxylic acid derivatives, closely related to the compound of interest, has led to the synthesis of natural bromophenols with antioxidant and anticholinergic activities. These compounds have demonstrated significant potential as antioxidants, comparing favorably with standard compounds like α-tocopherol and as inhibitors against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting applications in treating oxidative stress-related diseases and cholinergic dysfunctions (Rezai et al., 2018).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCQMDMNCXKMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


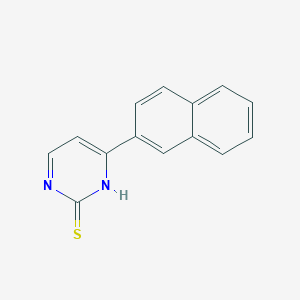
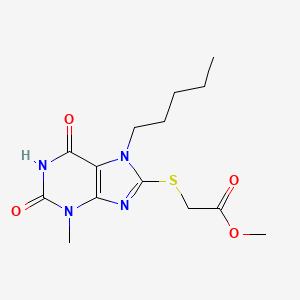
![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)
![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)

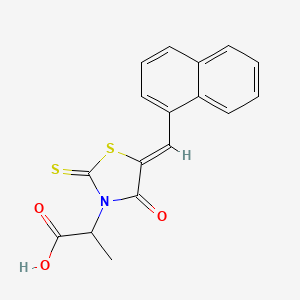

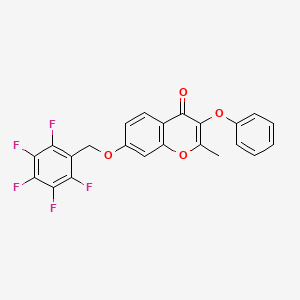
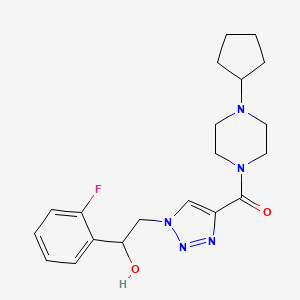
![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)
